molecular formula C17H25N3O3 B6499093 N'-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide CAS No. 953223-94-4

N'-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide

Cat. No.: B6499093
CAS No.: 953223-94-4
M. Wt: 319.4 g/mol
InChI Key: KUZPPYJSRMLAJI-UHFFFAOYSA-N
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Description

N’-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a methoxyphenyl group and a piperidinyl group, making it a subject of interest for various chemical and biological studies.

Mechanism of Action

Target of Action

CCG-294056, also known as N’-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide, primarily targets the RhoA pathway . This pathway is involved in various cellular functions, including cell cycle progression, gene expression, and cytoskeletal dynamics .

Mode of Action

CCG-294056 inhibits the Rho/SRF-mediated transcriptional regulation . Serum response factor (SRF) and its cofactors, which include ternary complex factors and myocardin-related transcription factors, regulate various cellular functions . The compound modulates mitochondrial functions by inhibiting the transcription of SRF/p49 and PGC-1α, β, resulting in the downregulation of mitochondrial genes .

Biochemical Pathways

CCG-294056 affects the mitochondrial oxidative phosphorylation pathway . It significantly reduces oxidative phosphorylation in a dose-dependent manner, leading to an increase in the glycolytic rate . This results in the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .

Result of Action

The molecular and cellular effects of CCG-294056’s action include the downregulation of mitochondrial genes , leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction . It also causes histone 4 at lysine-16 to undergo hyperacetylation . At the cellular level, it alters the actin cytoskeleton and mitochondria .

Action Environment

The action, efficacy, and stability of CCG-294056 can be influenced by various environmental factors. It is known that factors such as temperature, pH, and the presence of other molecules can affect the action of many compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the alkylation of primary amines and the reduction of nitriles and amides using catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are selected for their ability to selectively reduce functional groups without affecting other reducible substituents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions often involve agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Halides, amines, and other nucleophilic species

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N’-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyphenyl group and a piperidinyl group differentiates it from other similar compounds, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-20-9-7-14(8-10-20)12-19-17(22)16(21)18-11-13-3-5-15(23-2)6-4-13/h3-6,14H,7-12H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZPPYJSRMLAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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